

X-ray crystal structure of 4-Methyl-1,2,3-thiadiazole derivatives

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Methyl-1,2,3-thiadiazole

Cat. No.: B096444

[Get Quote](#)

An In-depth Technical Guide on the X-ray Crystal Structure of **4-Methyl-1,2,3-thiadiazole** Derivatives

This guide provides a detailed overview of the X-ray crystal structures of select **4-Methyl-1,2,3-thiadiazole** derivatives, targeting researchers, scientists, and professionals in drug development. It encompasses experimental protocols, and crystallographic data, and visualizes the synthetic workflow.

Introduction

The 1,2,3-thiadiazole ring is a significant scaffold in medicinal and agricultural chemistry, with its derivatives exhibiting a wide range of biological activities. The incorporation of a 4-methyl group can influence the molecule's steric and electronic properties, potentially enhancing its biological efficacy. X-ray crystallography provides definitive insights into the three-dimensional structure of these molecules, which is crucial for understanding their structure-activity relationships and for rational drug design. This document focuses on the synthesis and crystallographic analysis of two notable derivatives containing the **4-methyl-1,2,3-thiadiazole** moiety.

Experimental Protocols

The synthesis of the detailed **4-methyl-1,2,3-thiadiazole** derivatives generally involves a multi-step process, culminating in a cyclization reaction to form the fused heterocyclic systems. The subsequent crystallization is typically achieved by slow evaporation from a suitable solvent.

Synthesis of 3-(4-methyl-1,2,3-thiadiazolyl)-6-(4-methylphenyl)[1][2][3]triazolo[3,4-b][1][3][4]thiadizole

The synthesis of this derivative involves the condensation of 3-(4-methyl-1,2,3-thiadiazolyl)-4-amino-1,2,4-triazole-5-thione with carboxylic acids in the presence of phosphorus oxychloride. [1] All newly synthesized compounds were characterized by proton nuclear magnetic resonance (^1H NMR), infrared spectroscopy (IR), electroionization mass spectrometry (EI/MS), and elemental analysis.[1]

Synthesis of 3,6-bis(4-methyl-1,2,3-thiadiazol-5-yl)-1,2,4-triazolo[3,4-b][1][3][4]thiadiazole

This compound has been synthesized through the reaction of 4-amino-3-(4-methyl-1,2,3-thiadiazolyl)-5-mercapto-1,2,4-triazole with 4-methyl-1,2,3-thiadiazol-5-carboxylic acid and phosphorus oxychloride.[2] The resulting structure was characterized by IR, ^1H NMR, EI-MS, elemental analysis, and single-crystal X-ray diffraction.[2]

Crystallization

Single crystals suitable for X-ray diffraction were grown by slow evaporation of the solvent from the solution of the purified compound. The choice of solvent is critical and is determined empirically for each derivative.

X-ray Crystallography Data

The crystallographic data for the two derivatives are summarized below. These data provide a quantitative description of the crystal packing and molecular geometry.

Table 1: Crystallographic Data for 3-(4-methyl-1,2,3-thiadiazolyl)-6-(4-methylphenyl)[1][2][3]triazolo[3,4-b][1][3][4]thiadizole

Parameter	Value
Chemical Formula	C ₁₂ H ₁₀ N ₆ S ₂
Molecular Weight	302.38 g/mol
Crystal System	Not available in abstract
Space Group	Not available in abstract
Unit Cell Dimensions	Not available in abstract
Volume	Not available in abstract
Z	Not available in abstract
Density (calculated)	Not available in abstract
Absorption Coefficient	Not available in abstract
F(000)	Not available in abstract
R-factor	Not available in abstract
Note:	The detailed crystallographic data for this compound would be available in the full-text publication. The abstract confirms the structure was determined by X-ray diffraction crystallography and mentions the observation of intermolecular hydrogen bonds and other weak interactions. [1]

Table 2: Crystallographic Data for 3,6-bis(4-methyl-1,2,3-thiadiazol-5-yl)-1,2,4-triazolo[3,4-b][1][3][4]thiadiazole

Parameter	Value
Chemical Formula	C ₉ H ₆ N ₈ S ₃
Molecular Weight	322.40 g/mol
Crystal System	Monoclinic
Space Group	C2/c
Unit Cell Dimensions	a = 2.0053(4) nm, b = 1.3081(3) nm, c = 1.0556(2) nm, β = 112.69(3)°
Volume	2.5548(9) nm ³
Z	4
Density (calculated)	1.676 g/cm ³
Absorption Coefficient (μ)	0.582 mm ⁻¹
F(000)	1312
R-factor	0.0546
wR-factor	0.1523
Source:	[2]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and crystallographic analysis of **4-Methyl-1,2,3-thiadiazole** derivatives.



[Click to download full resolution via product page](#)

Caption: General workflow for synthesis and crystallographic analysis.

Conclusion

The X-ray crystal structures of **4-Methyl-1,2,3-thiadiazole** derivatives provide invaluable information for understanding their molecular conformation and intermolecular interactions. The presented data for 3,6-bis(4-methyl-1,2,3-thiadiazol-5-yl)-1,2,4-triazolo[3,4-b][3][1][2]thiadiazole reveals a monoclinic crystal system with specific unit cell parameters. While detailed crystallographic data for 3-(4-methyl-1,2,3-thiadiazolyl)-6-(4-methylphenyl)[3][4][1]triazolo[3,4-b][3][1][2]thiadiazole require access to the full publication, its structural determination via X-ray diffraction has been confirmed. This technical guide serves as a foundational resource for researchers in the field, highlighting the importance of crystallographic studies in the development of novel therapeutic and agrochemical agents based on the **4-Methyl-1,2,3-thiadiazole** scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis, crystal structure, and biological activity of 4-methyl-1,2,3-thiadiazole-containing 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3-(2-Fluorophenyl)-6-(phenoxymethyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Methyl-6-trichloromethyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [X-ray crystal structure of 4-Methyl-1,2,3-thiadiazole derivatives]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b096444#x-ray-crystal-structure-of-4-methyl-1-2-3-thiadiazole-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com